molecular formula C6H10N2O B021128 2,5-Bis(aminomethyl)furan CAS No. 2213-51-6

2,5-Bis(aminomethyl)furan

Cat. No. B021128
CAS RN: 2213-51-6
M. Wt: 126.16 g/mol
InChI Key: VKLGKDZCKSMSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-bis(aminomethyl)furan typically involves catalytic reactions starting from biomass-derived intermediates. Xu et al. (2018) demonstrated an efficient synthesis approach, achieving a 94.1% yield by enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime over Rh/HZSM-5 catalysts. This method exemplifies the high selectivity and efficiency achievable in synthesizing 2,5-bis(aminomethyl)furan from renewable resources (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,5-bis(aminomethyl)furan derivatives has been extensively studied, revealing the importance of the furan ring and substituent groups in determining the compound's properties. For instance, Wang et al. (2005) reported on the synthesis and characterization of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes, providing insights into the complex's structural aspects and how they influence reactivity and applications (Wang et al., 2005).

Chemical Reactions and Properties

2,5-Bis(aminomethyl)furan undergoes various chemical reactions, reflecting its reactivity and potential for further functionalization. The catalytic synthesis methods allow for the transformation of 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan, showcasing the compound's versatility as a building block for more complex structures. This biocatalytic approach highlights the potential for green chemistry in synthesizing valuable chemicals from biomass (Xia et al., 2020).

Physical Properties Analysis

The physical properties of 2,5-bis(aminomethyl)furan-based polymers and compounds are directly influenced by the molecular structure of the monomer. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to biobased furan polyesters with notable physical properties suitable for a range of applications. The study emphasizes the role of methylene units in the dicarboxylic segments in affecting the polymer's physical properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,5-bis(aminomethyl)furan derivatives are pivotal for their application in various domains, including materials science and polymer chemistry. The ability to undergo reactions such as hydrogenation, amination, and polymerization underscores the compound's utility as a renewable chemical building block. Petri et al. (2018) explored biocatalytic methods for converting 5-hydroxymethylfurfural to valuable disubstituted furan derivatives, highlighting the green and efficient pathways for synthesizing chemicals with desirable chemical properties (Petri et al., 2018).

Scientific Research Applications

Catalytic Amination of 5-(hydroxymethyl)furfural

  • Scientific Field : Heterogeneous Catalysis
  • Application Summary : 2,5-Bis(aminomethyl)furan is synthesized via the catalytic amination of 5-(hydroxymethyl)furfural . This process is important in the field of heterogeneous catalysis .
  • Methods and Procedures : A bi-functional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural into 2,5-bis(aminomethyl)furan using a two-stage reaction process .
  • Results and Outcomes : Cu4Ni1Al4Ox was found to be the most effective catalyst for this reaction, affording 2,5-bis(aminomethyl)furan in 85.9% yield .

Dehydration–Hydrogenation of 2,5-Diformylfuran Dioxime

  • Scientific Field : Green Chemistry
  • Application Summary : 2,5-Bis(aminomethyl)furan is synthesized from biomass-derived 2,5-diformylfuran dioxime .
  • Methods and Procedures : The high selectivity is likely to be a result of the controlled reaction pathway over Rh/HZSM-5, which enhanced the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime .
  • Results and Outcomes : 2,5-Bis(aminomethyl)furan was efficiently synthesized in 94.1% yield from biomass-derived 2,5-diformylfuran dioxime .

Synthesis of Biologically Active Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 2,5-Bis(aminomethyl)furan is used as a building block for the construction of new derivatives with structural cores of naturally occurring biologically active compounds .
  • Methods and Procedures : Reductive amination of 2,5-diformylfuran was used to implement the transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals .
  • Results and Outcomes : The synthesized bis(aminomethyl)furans were utilized as building blocks for the construction of new derivatives .

Use as a Hardener for Epoxy Resins

  • Scientific Field : Materials Science
  • Application Summary : 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resins . This application is particularly suitable for producing floor paint .
  • Methods and Procedures : The epoxy resins are obtained by reacting epichlorohydrin with compounds which contain at least two hydroxyl groups and two aromatic or aliphatic 6-membered rings .
  • Results and Outcomes : When 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resin, the resulting hardened epoxy resin can be exposed to hardness (Shore D hardness) of preloading in a relatively short time .

Use as a Hardener for Epoxy Resins

  • Scientific Field : Materials Science
  • Application Summary : 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resins . This application is particularly suitable for producing floor paint .
  • Methods and Procedures : The epoxy resins are obtained by reacting epichlorohydrin with compounds which contain at least two hydroxyl groups and two aromatic or aliphatic 6-membered rings .
  • Results and Outcomes : When 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resin, the resulting hardened epoxy resin can be exposed to hardness (Shore D hardness) of preloading in a relatively short time .

Future Directions

The development of effective methods for the preparation of diamines from bio-based renewable materials like 2,5-Bis(aminomethyl)furan is an attractive prospect in view of establishing the sustainable development of societies . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired .

properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGKDZCKSMSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543878
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(aminomethyl)furan

CAS RN

2213-51-6
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(aminomethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(aminomethyl)furan
Reactant of Route 2
2,5-Bis(aminomethyl)furan
Reactant of Route 3
2,5-Bis(aminomethyl)furan
Reactant of Route 4
2,5-Bis(aminomethyl)furan
Reactant of Route 5
2,5-Bis(aminomethyl)furan
Reactant of Route 6
Reactant of Route 6
2,5-Bis(aminomethyl)furan

Citations

For This Compound
184
Citations
Z Wei, Y Cheng, K Zhou, Y Zeng, E Yao, Q Li… - …, 2021 - Wiley Online Library
Simultaneous reductive amination of C=O and C−OH in 5‐hydroxymethylfurfural (HMF) into C−NH 2 in 2,5‐bis(aminomethyl)furan (BAMF) is challenging. In this work, reductive …
Z Wei, Y Cheng, H Huang, Z Ma, K Zhou… - ChemSusChem, 2022 - Wiley Online Library
Mono‐ and bimetallic Ni‐based catalysts were prepared by screening 6 supports and 14 secondary metals for reductive amination of 5‐hydroxymethylfurfural (5‐HMF) into 2,5‐bis(…
NT Le, A Byun, Y Han, KI Lee, H Kim - Green and Sustainable Chemistry, 2015 - scirp.org
The direct reductive amination of 2,5-diformylfuran (DFF) with ammonia to 2,5-bis(aminomethyl)furan (BAF) was demonstrated, for the first time, over the commercial type Nickel-Raney …
Number of citations: 51 www.scirp.org
H Yuan, BT Kusema, Z Yan, S Streiff, F Shi - Rsc Advances, 2019 - pubs.rsc.org
The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis. Herein, a simple and …
Number of citations: 31 pubs.rsc.org
Y Xu, X Jia, J Ma, J Gao, F Xia, X Li, J Xu - Green Chemistry, 2018 - pubs.rsc.org
2,5-Bis(aminomethyl)furan as a promising monomer was efficiently synthesized in 94.1% yield from biomass-derived 2,5-diformylfuran dioxime. The high selectivity is likely to be a result …
Number of citations: 37 pubs.rsc.org
J Zhang, W Jia, Y Sun, S Yang, X Tang, X Zeng… - Green Chemistry, 2021 - pubs.rsc.org
In this study, an amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the …
Number of citations: 8 pubs.rsc.org
X Wang, W Chen, Z Li, X Zeng, X Tang, Y Sun… - Journal of energy …, 2018 - Elsevier
In this study we report a new reaction pathway in which the hydroxyl and the aldehyde groups of 5-hydroxymethyl furfural were aminated respectively. Hydroxyl group was aminated via …
Number of citations: 26 www.sciencedirect.com
Z Wei, Y Cheng, H Huang, Z Ma, K Zhou… - ChemSusChem, 2022 - Wiley Online Library
The Cover Feature shows the application of alumina-supported Ni-based catalysts in the reductive amination of 5-hydroxymethylfurfural to 2, 5-bis (aminomethyl) furan. A systematic …
AS Amarasekara - Renewable Polymers: Synthesis …, 2011 - Wiley Online Library
5-Hydroxymethylfurfural (HMF) is a renewable resource based potential platform chemical useful in the synthesis of polymers. This versatile six carbon furan system with primary alcohol …
Number of citations: 26 onlinelibrary.wiley.com
VM Chernyshev, OA Kravchenko… - Russian Chemical …, 2017 - iopscience.iop.org
5-Hydroxymethylfurfural (HMF) is an important versatile reagent, a so-called platform chemical, that can be produced from plant biomass compounds: hexose carbohydrates and …
Number of citations: 116 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.